cis-Diamminemonoaquamonochloroplatinum II

Description

Properties

IUPAC Name |

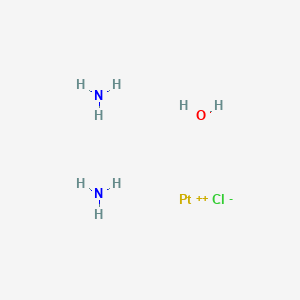

azane;platinum(2+);chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.2H3N.H2O.Pt/h1H;2*1H3;1H2;/q;;;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAUMWKZAPJXJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.O.[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH8N2OPt+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53861-42-0 | |

| Record name | Cis-diammineaquachloroplatinum(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoaquacisplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOAQUACISPLATINUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6R7H31YE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry

Preparation Pathways for cis-Diamminemonoaquamonochloroplatinum(II)

The generation of cis-diamminemonoaquamonochloroplatinum(II) is predominantly achieved through the aquation of its precursor, cis-diamminedichloroplatinum(II), commonly known as cisplatin (B142131). This process is fundamental to the activation of cisplatin in biological systems.

Generation from cis-Diamminedichloroplatinum(II) (Cisplatin) Aquation

The primary and most extensively studied method for producing cis-diamminemonoaquamonochloroplatinum(II) is the hydrolysis of cisplatin. nih.gov This reaction involves the replacement of one chloride ligand by a water molecule, a process termed aquation. nih.govnih.gov The equilibrium of this reaction is highly dependent on the chloride ion concentration in the surrounding medium. In environments with high chloride concentrations, such as blood plasma (approximately 100 mM), the equilibrium lies towards the dichloro species, thus preventing premature activation of the drug. nih.gov Conversely, in the low chloride environment of the cell cytoplasm (around 4 mM), the aquation process is favored, leading to the formation of the more reactive monoaquated species. nih.gov

The first aquation of cisplatin is the rate-limiting step for its activation. hw.ac.uk The kinetics of this process have been thoroughly investigated and are crucial for understanding the compound's subsequent interactions with biological macromolecules.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k₁) | 1.62 (± 0.02) x 10⁻⁵ s⁻¹ | 298 K, 9 mM NaClO₄ | acs.org |

| Rate Constant (k₁) | 7.56 x 10⁻⁵ s⁻¹ | Not specified | nih.gov |

| Half-life (t₁/₂) | ~53 min | 37°C, 100 mM Tris-NO₃, pH ~7.4, 4.62 mM NaCl | nih.gov |

| Activation Enthalpy (ΔH‡) | 18 (± 1) kcal/mol | Experimental | hw.ac.uk |

Alternative Synthetic Routes to Monoaquated Platinum(II) Species

While the aquation of cisplatin is the most common route, alternative strategies can be employed to generate monofunctional platinum(II) aqua complexes. One such approach involves the synthesis of a mononitrato species, cis-[Pt(NH₃)₂Cl(NO₃)], by reacting cisplatin with one equivalent of silver nitrate. nih.gov This complex can then serve as a precursor to the monoaquated species upon dissolution in an appropriate solvent. However, this method can be complicated by the formation of the diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, which can lead to undesired disubstituted products. nih.gov

Another potential, though less direct, route involves the synthesis of mixed-amine platinum(II) complexes. For instance, starting from [Pt(NH₃)Cl₃]⁻, reaction with another amine ligand can yield a cis-configured dichloro complex, which could then undergo controlled aquation. nih.gov While not a direct synthesis of the target compound from a non-dichloro precursor, it represents a strategic manipulation of platinum(II) coordination chemistry to arrive at a similar monofunctional aqua species.

Exploration of Platinum(II) Precursors in Chemical Synthesis

The design and reactivity of platinum(II) precursors are central to the development of new platinum-based compounds and for elucidating their mechanisms of action. The cis-configuration of the ammine ligands in the precursor is a critical determinant of the biological activity of the resulting complexes.

Design and Reactivity of cis-Configured Platinum(II) Precursors

The synthesis of cis-configured platinum(II) precursors is a well-established area of inorganic chemistry. The widely used Dhara method for cisplatin synthesis, which proceeds through a cis-[Pt(NH₃)₂I₂] intermediate, highlights the importance of controlling stereochemistry. iitk.ac.in The high trans effect of the iodide ligand ensures the formation of the desired cis isomer. nih.gov

The reactivity of cis-configured platinum(II) aqua complexes, such as cis-diamminemonoaquamonochloroplatinum(II), is characterized by the lability of the aqua ligand, making it susceptible to substitution by a wide range of nucleophiles. rsc.orgnih.gov This reactivity is fundamental to its ability to bind to DNA and other biological targets. The reaction kinetics with various nucleophiles have been studied, revealing a preference for soft donor atoms like sulfur over harder oxygen donors. rsc.org

| Nucleophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| Thioanisole (TA) | Consistently higher reactivity | Gas-phase, 300 K | rsc.org |

| Pyridine (Py) | Lower reactivity than TA | Gas-phase, 300 K | rsc.org |

| Trimethylphosphate (TMP) | Relatively high reactivity for an O-donor | Gas-phase, 300 K | rsc.org |

Strategic Use of Precursors in Derivatization and Mechanistic Studies

The monoaquated species, cis-diamminemonoaquamonochloroplatinum(II), serves as a crucial precursor in both derivatization and mechanistic studies. Its enhanced reactivity compared to cisplatin allows for the synthesis of a variety of monofunctional platinum(II) complexes by reacting it with different incoming ligands. nih.gov These derivatives are instrumental in probing structure-activity relationships and exploring alternative biological targets beyond DNA. nih.gov

In mechanistic studies, the use of the isolated or in situ-generated monoaquated complex allows for a more direct investigation of the binding events with biomolecules, bypassing the initial aquation step. rsc.org This approach has been pivotal in understanding the preference of cisplatin for guanine (B1146940) bases in DNA and in elucidating the kinetics of DNA adduct formation. acs.org For instance, by monitoring the reaction of cis-[Pt(NH₃)₂(H₂O)Cl]⁺ with oligonucleotides, researchers can directly measure the rate constants for monofunctional binding and subsequent chelation, providing a detailed picture of the mechanism of action. acs.org

Structural Elucidation and Coordination Geometry Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for probing the structure of cis-[PtCl(NH₃)₂(H₂O)]⁺ in solution, where it is most relevant as a reactive intermediate.

Multinuclear NMR spectroscopy is a powerful technique for characterizing platinum(II) complexes in solution. For cis-[PtCl(NH₃)₂(H₂O)]⁺, ¹⁹⁵Pt and ¹⁵N NMR are particularly informative.

¹⁹⁵Pt NMR: The chemical shift (δ) in ¹⁹⁵Pt NMR is highly sensitive to the nature of the ligands coordinated to the platinum center. The successive replacement of chloride ligands in cisplatin (B142131) with water molecules results in a significant downfield shift (to less negative values). This is because the aqua ligand is a weaker ligand field donor compared to chloride. The ¹⁹⁵Pt chemical shift for the monoaqua species, cis-[PtCl(NH₃)₂(H₂O)]⁺, is found at approximately -1989 ppm, which is intermediate between that of cisplatin (cis-[PtCl₂(NH₃)₂]) at -2095 ppm and the diaqua species (cis-[Pt(NH₃)₂(H₂O)₂]²⁺) at -1585 ppm.

¹⁵N NMR: When using ¹⁵N-labeled ammonia (B1221849), ¹⁵N NMR spectroscopy can provide information about the Pt-N bond. The one-bond coupling constant, ¹J(¹⁹⁵Pt-¹⁵N), is a direct measure of the s-character of the Pt-N bond. Changes in the coordination sphere directly influence this value, allowing for the differentiation of various aquated species.

¹H NMR: The protons of the coordinated ammonia and water ligands can be observed. The NH₃ protons typically appear as a broad resonance due to exchange processes and quadrupolar coupling with the nitrogen nucleus. The coordinated water signal is often difficult to distinguish from the bulk solvent signal without specialized techniques.

Table 1: Representative NMR Data for Cisplatin and its Aquated Species

| Compound | ¹⁹⁵Pt Chemical Shift (δ, ppm) |

|---|---|

| cis-[PtCl₂(NH₃)₂] | ~ -2095 |

| cis-[PtCl(NH₃)₂(H₂O)]⁺ | ~ -1989 |

Vibrational spectroscopy probes the characteristic stretching and bending frequencies of the bonds within the molecule. For cis-[PtCl(NH₃)₂(H₂O)]⁺, key vibrational modes include Pt-N, Pt-Cl, and Pt-O stretches, as well as the internal modes of the coordinated ammonia and water.

Pt-Cl Stretching (ν(Pt-Cl)): In the far-infrared region, the Pt-Cl stretch is a strong indicator of structure. For cis-complexes with two chloride ligands, two IR-active stretches (symmetric and asymmetric) are expected. For the monochloro complex, a single strong ν(Pt-Cl) band is observed, typically in the range of 330-350 cm⁻¹.

Pt-N Stretching (ν(Pt-N)): The Pt-N stretching frequencies are generally found in the 450-550 cm⁻¹ region. These bands confirm the presence of the coordinated ammine ligands.

Pt-O Stretching (ν(Pt-O)): The stretching vibration of the platinum-oxygen bond from the coordinated water molecule is typically observed in the 350-450 cm⁻¹ range.

NH₃ and H₂O Modes: The symmetric deformation (δ(NH₃)) or "umbrella" mode of the ammine ligands appears around 1300 cm⁻¹. The NH₃ rocking modes (ρᵣ(NH₃)) are found near 800-850 cm⁻¹.

Table 2: Typical Vibrational Frequencies for cis-[PtCl(NH₃)₂(H₂O)]⁺

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| ν(Pt-N) | 450 - 550 |

| ν(Pt-O) | 350 - 450 |

| ν(Pt-Cl) | 330 - 350 |

| δ(NH₃) | ~1300 |

The UV-Vis spectrum of cis-[PtCl(NH₃)₂(H₂O)]⁺ is characterized by ligand-to-metal charge transfer (LMCT) bands and weaker d-d transitions. The substitution of a chloride ligand in cisplatin with a water molecule induces a blue shift (hypsochromic shift) in the absorption bands. This is consistent with water being a weaker π-donor and stronger σ-donor than chloride, which increases the energy of the d-d transitions. The spectral profile for the hydrolysis products of cisplatin shows characteristic absorption bands around 285 nm and 350 nm. rsc.org The d-d transitions for square-planar Pt(II) complexes are typically found at lower energies but are often weak and obscured by the more intense charge-transfer bands. researchgate.net

Table 3: Electronic Transition Data for Aquated Cisplatin Species

| Species | λₘₐₓ (nm) | Assignment |

|---|

ESI-MS is exceptionally useful for identifying ionic species in solution. researchgate.net It allows for the gentle transfer of ions like cis-[PtCl(NH₃)₂(H₂O)]⁺ from the solution phase to the gas phase for mass analysis. The technique confirms the molecular weight and composition of the complex through its mass-to-charge ratio (m/z). Furthermore, the characteristic isotopic pattern of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.) provides a definitive fingerprint for the presence of a single platinum atom in the detected ion. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons (i.e., paramagnetic species). Magnetic Circular Dichroism (MCD) provides information on the electronic transitions of molecules, particularly those with degenerate electronic states or those that are paramagnetic.

The platinum(II) ion in cis-diamminemonoaquamonochloroplatinum(II) has a d⁸ electron configuration. In its typical square-planar geometry, the d-orbitals are filled and all electrons are paired. Consequently, the complex is diamagnetic. Therefore, EPR spectroscopy is not an applicable technique for the direct characterization of this compound. While MCD can be used for diamagnetic molecules, its application for this specific complex is not commonly reported in the literature, with other spectroscopic methods providing more direct structural information.

X-ray Crystallography and Diffraction Methodologies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths and angles. However, obtaining a single crystal of a salt containing the cis-[PtCl(NH₃)₂(H₂O)]⁺ cation suitable for X-ray diffraction is challenging because it is a reactive intermediate in the hydrolysis of cisplatin. As such, a definitive crystal structure for an isolated salt of this specific complex is not readily found in the crystallographic literature.

Nevertheless, the coordination geometry can be confidently inferred from the vast number of crystallographically characterized square-planar platinum(II) complexes. The geometry is unequivocally square planar, dictated by the d⁸ electronic configuration of Pt(II). Based on the structures of closely related compounds like cisplatin, the following geometric parameters are expected:

Coordination Geometry: Square planar around the central Pt(II) ion.

Bond Angles: The ligand-platinum-ligand bond angles (e.g., N-Pt-N, N-Pt-Cl) are expected to be approximately 90°.

Bond Lengths:

Pt-N bond lengths are typically in the range of 2.04 - 2.06 Å.

The Pt-Cl bond length is expected to be around 2.25 - 2.35 Å.

The Pt-O bond length would be approximately 2.02 - 2.05 Å.

These structural parameters are consistent with those determined for a multitude of cis-diammineplatinum(II) complexes containing various ligands, confirming the expected coordination environment.

Analysis of Coordination Geometry and Conformational Features in Square Planar Platinum(II) Complexes

Platinum(II) complexes predominantly adopt a square planar coordination geometry. This arrangement is a consequence of the d⁸ electron configuration of the Pt(II) ion, which favors this geometry to maximize crystal field stabilization energy. The central platinum atom is surrounded by four ligands positioned at the corners of a square.

Geometric isomerism is a common feature in square planar complexes, arising from the different possible spatial arrangements of ligands around the central metal ion. For a complex with the general formula [Ma₂b₂], two geometric isomers are possible: cis and trans. In the cis isomer, identical ligands are situated adjacent to each other, with a theoretical bond angle of 90°. In contrast, the trans isomer has identical ligands positioned on opposite sides of the central atom, with a theoretical bond angle of 180°.

The compound in focus, cis-diamminemonoaquamonochloroplatinum(II), is an example of a [Ma₂bc] type complex, where 'a' represents the ammine ligands (NH₃), 'b' is the aqua ligand (H₂O), and 'c' is the chloro ligand (Cl). In this specific cis configuration, the two ammine ligands are adjacent to one another. This arrangement has a profound impact on the molecule's properties and reactivity. The cis geometry is a prerequisite for the antitumor activity of platinum-based drugs, as it allows for the formation of specific types of DNA adducts.

Ideally, the four ligands and the central platinum atom in a square planar complex would lie in the same plane. However, in reality, minor deviations from perfect planarity are common. These distortions can arise from several factors, including steric hindrance between bulky ligands, crystal packing forces in the solid state, and electronic effects.

In cisplatin, the Cl-Pt-Cl bond angle is approximately 91.9°, and the N-Pt-N angle is around 87.0°, deviating from the ideal 90°. These deviations are a result of the electronic repulsion and steric demands of the ligands. It is anticipated that in cis-diamminemonoaquamonochloroplatinum(II), similar distortions would be present. The replacement of a chloro ligand with a smaller aqua ligand might lead to subtle changes in these bond angles.

Computational studies involving density functional theory (DFT) have been employed to determine the optimized geometry of cis-[Pt(NH₃)₂(H₂O)Cl]⁺. These theoretical models provide valuable insights into the bond lengths and angles within the complex.

Below is a data table comparing the experimental structural parameters of cisplatin with the theoretical parameters for cis-diamminemonoaquamonochloroplatinum(II).

| Parameter | cis-[Pt(NH₃)₂Cl₂] (Cisplatin) - Experimental Data | cis-[Pt(NH₃)₂(H₂O)Cl]⁺ - Theoretical/Computational Data |

|---|---|---|

| Pt-N Bond Length | ~2.01 Å | ~2.05 Å |

| Pt-Cl Bond Length | ~2.33 Å | ~2.34 Å |

| Pt-O Bond Length | N/A | ~2.06 Å |

| N-Pt-N Bond Angle | ~87.0° | Not specified in available data |

| Cl-Pt-Cl Bond Angle | ~91.9° | N/A (Only one Cl ligand) |

| N-Pt-Cl Bond Angle | ~90.3° | Not specified in available data |

The data indicates that the bond lengths are generally similar between the two complexes, with slight variations predicted upon the substitution of a chloro ligand with an aqua ligand. The planarity of the coordination sphere is largely maintained, though minor puckering or tetrahedral distortions can occur. These subtle structural features are critical in governing the interaction of the complex with its biological targets.

Reaction Kinetics and Mechanistic Studies of Ligand Exchange

Ligand Substitution Mechanisms in Platinum(II) Complexes

Ligand substitution reactions in Pt(II) complexes are almost universally accepted to proceed via an associative (A) mechanism , analogous to the Sₙ2 mechanism in organic chemistry. wikipedia.orgnih.govuomustansiriyah.edu.iqyoutube.com This pathway is characterized by the initial addition of the incoming ligand (nucleophile) to the metal center, forming a higher-coordinate, transient intermediate. fiveable.meyoutube.com The departure of the leaving group then follows from this intermediate. The reaction rate is dependent on the concentration of both the platinum complex and the entering nucleophile, following second-order kinetics. wikipedia.orguomustansiriyah.edu.iq

A dissociative (D) mechanism , analogous to an Sₙ1 reaction, is characterized by the initial, rate-determining cleavage of the metal-leaving group bond to form a lower-coordinate intermediate, which is then rapidly attacked by the incoming ligand. fiveable.me This pathway is rare for classical Pt(II) coordination complexes but has been observed in some electron-rich organometallic platinum systems where strong trans-influence effects weaken the bond to the leaving group. researchgate.nettandfonline.com

Comparison of Associative and Dissociative Mechanisms

| Characteristic | Associative (A) / Sₙ2-like | Dissociative (D) / Sₙ1-like |

|---|---|---|

| Rate-Determining Step | Formation of M-Y bond (Nucleophilic attack) | Breaking of M-X bond (Ligand dissociation) |

| Intermediate | Higher coordination number (e.g., 5-coordinate) uomustansiriyah.edu.iq | Lower coordination number (e.g., 3-coordinate) tandfonline.com |

| Kinetics | Second-order: Rate = k[Complex][Y] wikipedia.org | First-order: Rate = k[Complex] |

| Influence of Entering Group (Y) | Rate is strongly dependent on the nature and concentration of Y. libretexts.org | Rate is independent of the nature and concentration of Y. |

| Entropy of Activation (ΔS‡) | Negative (Increased order in the transition state) libretexts.org | Positive or near zero (Increased disorder) researchgate.net |

The associative pathway for ligand substitution in square planar Pt(II) complexes proceeds through a well-characterized penta-coordinated (five-coordinate) intermediate or transition state. nih.govlibretexts.org The incoming nucleophile attacks the platinum center from a position above or below the square plane of the complex. uomustansiriyah.edu.iq

This attack leads to the formation of a transient species with a geometry that is typically described as either a trigonal bipyramidal (TBP) or a square pyramidal (SP) structure. libretexts.orguomustansiriyah.edu.iq In the TBP intermediate, the entering group, the leaving group, and one of the original ligands occupy the equatorial positions, while the other two original ligands are in the axial positions. nih.gov This TBP intermediate is often fluxional, potentially undergoing a low-energy rearrangement process known as Berry pseudorotation, which allows for the interchange of axial and equatorial ligands. libretexts.orguomustansiriyah.edu.iq The reaction is completed when the leaving group departs from an equatorial position, resulting in the final square planar product with retention of the original stereochemistry. uomustansiriyah.edu.iq

Electronic and Steric Effects of Ligands on Substitution Reactivity

The reactivity of square-planar platinum(II) complexes like cis-diamminemonoaquamonochloroplatinum(II) in ligand substitution reactions is profoundly influenced by the electronic and steric properties of the ligands involved. These factors dictate the rate and mechanism of substitution, which typically proceeds through an associative pathway. libretexts.orgtamu.edu

Electronic Effects: The electronic nature of both the ancillary (non-leaving) ligands and the incoming nucleophile plays a crucial role. Electron-donating groups on the ancillary ligands increase the electron density on the platinum center. researchgate.net This enhanced electron density can retard the approach of an incoming nucleophile due to electronic repulsion, thereby slowing down the substitution rate. Conversely, electron-withdrawing ancillary ligands can make the platinum center more electrophilic and susceptible to nucleophilic attack, potentially accelerating the reaction. researchgate.net The incoming ligand's nucleophilicity is also paramount; stronger nucleophiles generally react faster. The reactivity is also influenced by the trans effect, where certain ligands increase the rate of substitution of the ligand positioned trans to them. libretexts.org The general series for the trans-directing effect shows that ligands like CN⁻ and CO are strong directors, while H₂O and NH₃ are weak. libretexts.org

Steric Effects: Steric hindrance is another significant determinant of substitution reactivity. Bulky ligands, either on the platinum complex itself or as the incoming nucleophile, can impede the formation of the five-coordinate transition state characteristic of an associative mechanism. nih.govresearchgate.net For instance, more sterically crowded complexes generally exhibit slower reaction rates because the energetic barrier to forming the trigonal bipyramidal intermediate is higher. acs.orgresearchgate.net This effect can sometimes be so pronounced that it alters the rate-determining step of the reaction, from C-H bond activation to substrate coordination, for example. acs.orgresearchgate.net The interplay between steric and electronic effects is complex; an increase in steric bulk from a polyatomic pseudohalide, for instance, can decrease reaction rates more than its electronic properties might suggest. nih.gov

Kinetics of Reactions with Exogenous Ligands and Nucleophiles

The aquated ligand in cis-diamminemonoaquamonochloroplatinum(II) is significantly more labile than the chloride in its parent compound, cisplatin (B142131). This makes the mono-aquated species a key reactive intermediate that readily interacts with a variety of exogenous ligands and nucleophiles, particularly soft nucleophiles like sulfur-containing compounds.

Determination of Reaction Rate Constants and Half-Lives with Various Nucleophiles (e.g., Thiols, Thiosulphate, Mesna)

Kinetic studies have quantified the reactivity of cis-diamminemonoaquamonochloroplatinum(II) and its parent compound, cisplatin, with several biologically relevant nucleophiles. The reactions are typically studied under pseudo-first-order conditions where the nucleophile is in large excess. nih.govdoi.org

The reaction of 0.2 mmol/L cis-diamminemonoaquamonochloroplatinum(II) is notably rapid with strong nucleophiles. With 2.6 mmol/L thiosulphate, a concentration achievable in plasma, the half-life (t½) is less than one minute. nih.gov Similarly, in the presence of 50 mmol/L thiosulphate or 0.5 mol/L (di)mesna, the half-life is also under one minute. nih.gov However, at lower concentrations of mesna (B1676310) (less than 5 mmol/L), the reaction with the mono-aquated species proceeds slowly. nih.gov

Studies on the parent compound, cisplatin, which forms the mono-aquated species in solution, also provide insight into the reactivity with thiols. The reaction with S-2-(3-aminopropylamino)ethanethiol (WR-1065) is significantly faster than with glutathione (B108866) (GSH) or mesna, demonstrating the influence of the nucleophile's structure on the reaction rate. nih.govdoi.org

| Platinum Species | Nucleophile | Concentration of Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Pseudo-First-Order Half-Life (t½) | Reference |

|---|---|---|---|---|---|

| cis-Diamminemonoaquamonochloroplatinum(II) | Thiosulphate | 2.6 mmol/L | Not Reported | < 1 min | nih.gov |

| cis-Diamminemonoaquamonochloroplatinum(II) | (Di)mesna | 0.5 mol/L | Not Reported | ≤ 1 min | nih.gov |

| cis-Diamminedichloroplatinum(II) | Glutathione (GSH) | 16.5 mM | ~1.3 x 10⁻² | ~53 min | nih.govdoi.org |

| cis-Diamminedichloroplatinum(II) | Mesna | 16.5 mM | ~1.1 x 10⁻² | ~65 min | nih.govdoi.org |

| cis-Diamminedichloroplatinum(II) | WR-1065 | 16.5 mM | ~7.3 x 10⁻² | ~10 min | nih.govdoi.org |

Competition Kinetics and Selectivity in Ligand Binding

The kinetic data highlight a clear selectivity in the binding of ligands to the platinum center. The rate at which cis-diamminemonoaquamonochloroplatinum(II) reacts with different nucleophiles indicates a preference for certain types of ligands. The extremely rapid reaction with thiosulphate, a strong sulfur-based nucleophile, underscores the high affinity of the soft Pt(II) center for soft sulfur donor atoms. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of platinum complexes, offering a balance between computational cost and accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in cis-[Pt(NH₃)₂(H₂O)Cl]⁺. The geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths and angles. The complex adopts a square planar geometry around the central platinum(II) ion, which is characteristic of d⁸ metal complexes.

Theoretical studies on related aquated cisplatin (B142131) derivatives provide insights into the expected structural parameters. For instance, the Pt-N, Pt-Cl, and Pt-O bond lengths are key parameters determined through geometry optimization. The orientation of the ammine and aqua ligands, particularly the hydrogen atoms, can give rise to different conformers. While the rotation around the Pt-N and Pt-O bonds is generally facile, specific orientations can be stabilized by intramolecular hydrogen bonding interactions, for example, between the aqua ligand and the chloride or ammine ligands. However, for a small and relatively rigid complex like cis-[Pt(NH₃)₂(H₂O)Cl]⁺, the number of distinct stable conformers is limited.

Table 1: Representative Calculated Structural Parameters for Aquated Platinum(II) Complexes (Note: Specific experimental or calculated values for cis-Diamminemonoaquamonochloroplatinum(II) are not readily available in the cited literature. The table below presents typical bond lengths from DFT calculations of related platinum(II) complexes to provide context.)

| Parameter | Typical Bond Length (Å) |

| Pt-N | ~2.05 - 2.10 |

| Pt-Cl | ~2.30 - 2.35 |

| Pt-O | ~2.00 - 2.05 |

This is an interactive data table. You can sort and filter the data.

A critical aspect of the chemistry of cis-[Pt(NH₃)₂(H₂O)Cl]⁺ is its role as an intermediate in the binding of cisplatin to DNA. DFT calculations are instrumental in mapping the energy landscape of ligand exchange reactions, such as the replacement of the water ligand by a purine (B94841) base of DNA (e.g., guanine).

For the reaction of cis-[Pt(NH₃)₂(H₂O)Cl]⁺ with guanine (B1146940), the reaction coordinate would involve the approach of the guanine N7 atom to the platinum center, the formation of the Pt-N(guanine) bond, and the concurrent departure of the water ligand. Theoretical studies on analogous systems have shown that the activation barriers for these reactions are sensitive to the nature of the ligands and the solvent environment.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For cis-[Pt(NH₃)₂(H₂O)Cl]⁺, vibrational (infrared and Raman) spectra are of particular interest.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can aid in the assignment of experimental spectra. For instance, studies on the vibrational signatures of aquated cisplatin species have shown that the O-H stretching modes of the coordinated water molecule are sensitive to its environment and hydrogen bonding interactions within the complex. A study on the related cis-[Pt(OH)(NH₃)₂(H₂O)]⁺ ion revealed that the asymmetric and symmetric O-H stretching modes of the water ligand are found at different frequencies compared to its chloro analogue, highlighting the influence of the ligand cis to the water molecule.

Molecular Dynamics Simulations of Platinum(II) Complex Behavior in Solution

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of cis-[Pt(NH₃)₂(H₂O)Cl]⁺ in an aqueous solution. These simulations model the explicit interactions between the platinum complex and a large number of water molecules over time, offering insights into the solvation structure and dynamics.

MD simulations have been performed to study the hydration of cisplatin aqua-derivatives. researchgate.net These studies reveal the structure of the hydration shells around the complex. The water molecules in the first hydration shell are not uniformly distributed but show preferential orientations due to the specific interactions with the different ligands (ammine, chloro, and aqua) of the platinum complex. The simulations can also provide information on the residence time of water molecules in the vicinity of the complex and the dynamics of hydrogen bonding between the complex and the surrounding water. researchgate.net

Quantum Chemical Analysis of Metal-Ligand Bonding and Interactions

The distribution of electron density within the complex is a key determinant of its reactivity. Various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), and Charges from Electrostatic Potentials (CHELPG), are used to assign partial atomic charges.

A systematic study on the interaction of aquated cisplatin species with water highlighted that the electrostatic term plays a primary role in the interaction energies, and the magnitude of the calculated atomic charges can vary significantly depending on the method used. researchgate.net NBO analysis, for instance, provides a chemically intuitive picture of bonding and charge distribution. It is expected that the platinum atom carries a significant positive charge, making it susceptible to nucleophilic attack. The electronegative chlorine and oxygen atoms will have negative partial charges, while the nitrogen and hydrogen atoms will also have their characteristic partial charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For cis-[Pt(NH₃)₂(H₂O)Cl]⁺, the ESP map would likely show a positive potential around the platinum center and the hydrogen atoms of the ammine and aqua ligands, and negative potentials around the chloride and oxygen atoms. This visual tool is invaluable for predicting the sites of interaction with other molecules, such as water or DNA bases.

Bonding Descriptors (e.g., Reduced Density Gradient (RDG), Local Electron Attachment Energy (LEAE))

Bonding descriptors are theoretical tools used to analyze the nature of chemical bonds and non-covalent interactions within a molecule. They provide a quantitative and visual understanding of the electron density distribution and its implications for molecular stability and reactivity.

Reduced Density Gradient (RDG) analysis is a computational technique particularly adept at identifying and characterizing non-covalent interactions. It is based on the relationship between the electron density (ρ) and its first derivative. By plotting the RDG against the electron density, it is possible to visualize regions of a molecule corresponding to strong covalent bonds, weaker non-covalent interactions (such as hydrogen bonds and van der Waals forces), and steric repulsion. For a molecule like cis-Diamminemonoaquamonochloroplatinum(II), RDG analysis can illuminate the nature of the coordinate bonds between the platinum center and its ligands (NH₃, H₂O, and Cl⁻) as well as intramolecular hydrogen bonding involving the ammine and aqua ligands. Research on similar platinum(II) complexes suggests that the interaction between hydrogen bond donors and the platinum center can have a significant charge transfer component.

Local Electron Attachment Energy (LEAE) is a descriptor that provides insight into a molecule's susceptibility to nucleophilic attack. researchgate.netnih.gov It calculates the energy released or absorbed when an electron is attached to a specific point on the molecule's surface, typically an isodensity surface. researchgate.netnih.govrsc.org Regions with a more negative LEAE are more favorable for electron attachment and thus represent likely sites for nucleophilic interaction. researchgate.netnih.gov For cis-Diamminemonoaquamonochloroplatinum(II), the LEAE can predict the most reactive sites for substitution reactions, which are fundamental to its mechanism of action. It is expected that the platinum center would exhibit a significantly low LEAE, highlighting its electrophilic character and its propensity to interact with biological nucleophiles. This descriptor is valuable for rationalizing the reactivity of the complex and predicting how it will interact with other molecules. rsc.org

| Bonding Descriptor | Application to cis-Diamminemonoaquamonochloroplatinum(II) | Expected Insights |

| Reduced Density Gradient (RDG) | Visualization of covalent and non-covalent interactions. | - Characterization of Pt-N, Pt-O, and Pt-Cl coordinate bonds.- Identification of intramolecular hydrogen bonds between ammine and aqua ligands.- Understanding the nature of non-covalent interactions that contribute to the complex's stability. |

| Local Electron Attachment Energy (LEAE) | Prediction of sites susceptible to nucleophilic attack. researchgate.netnih.govrsc.org | - Identification of the platinum center as a primary electrophilic site.- Ranking the reactivity of different positions on the molecule's surface.- Guiding the prediction of reaction mechanisms with biological macromolecules. |

In Silico Modeling of Mechanistic Pathways and Intermediate Formation

The formation of cis-Diamminemonoaquamonochloroplatinum(II) is a critical step in the activation of its parent compound, cisplatin, through a process known as hydrolysis or aquation. Computational modeling has been instrumental in detailing the mechanistic pathways of this transformation.

The hydrolysis of cisplatin to form cis-Diamminemonoaquamonochloroplatinum(II) is believed to proceed via a second-order nucleophilic substitution (Sₙ2) pathway. acs.orgnih.gov Density functional theory (DFT) studies have successfully characterized the key stationary points along the reaction coordinate, including the reactant, intermediates, transition state, and product. acs.orgnih.gov These studies have revealed the formation of a five-coordinate trigonal-bipyramidal (TBP)-like intermediate. acs.orgnih.gov

The reaction pathway can be summarized as follows:

Reactant Complex Formation: A water molecule approaches the square-planar cisplatin complex.

First Intermediate (I1): The water molecule coordinates to the platinum center, forming a five-coordinate TBP-like intermediate.

Transition State (TS): The system passes through a transition state, also with a TBP-like geometry, where the Pt-Cl bond is partially broken and the Pt-OH₂ bond is partially formed.

Second Intermediate (I2): The chloride ion is further displaced, leading to another five-coordinate intermediate.

Product Formation: The chloride ion dissociates, and the water molecule becomes firmly coordinated to the platinum center, resulting in the formation of the square-planar cis-Diamminemonoaquamonochloroplatinum(II) cation and a free chloride ion.

Computational studies have shown that the solvent plays a crucial role in this process, and including solvent effects in the models is necessary to obtain accurate energy profiles. acs.orgnih.gov Car-Parrinello molecular dynamics simulations have been used to study the explicit solvent structures during cisplatin hydrolysis, confirming that the process is thermodynamically favorable. rsc.orgresearchgate.net These simulations also indicate that the reactant channels for the hydrolysis are wide and flat, suggesting a spectrum of possible mechanisms without a strong preference for a purely associative or dissociative pathway. rsc.orgresearchgate.net

| Stage of Hydrolysis | Description | Key Structural Features |

| Reactant | Cisplatin molecule in aqueous solution. | Square-planar geometry. |

| Intermediate 1 (I1) | Water molecule coordinated to the platinum center. | Five-coordinate trigonal-bipyramidal (TBP)-like structure. acs.orgnih.gov |

| Transition State (TS) | Pt-Cl bond breaking and Pt-OH₂ bond forming. | Five-coordinate TBP-like geometry. acs.orgnih.gov |

| Intermediate 2 (I2) | Chloride ion is almost fully displaced. | Five-coordinate TBP-like structure. acs.orgnih.gov |

| Product | cis-Diamminemonoaquamonochloroplatinum(II) cation and a chloride ion. | Square-planar geometry. |

Interactions with Biological Molecules: Mechanistic Insights in Vitro Chemical Studies

Platinum(II)-DNA Adduct Formation and Structural Alterations (In Vitro)

The primary molecular target for cis-diamminemonoaquamonochloroplatinum(II) is DNA. The platinum atom preferentially forms covalent bonds with the N7 position of purine (B94841) bases, particularly guanine (B1146940). This interaction leads to the formation of various DNA adducts, which in turn cause significant structural distortions in the DNA helix.

The most prevalent adducts formed by the interaction of cis-diamminemonoaquamonochloroplatinum(II) with DNA are 1,2-intrastrand cross-links. nih.gov These occur when the platinum complex binds to two adjacent bases on the same DNA strand. nih.gov The most common of these is the d(GpG) or Pt-GG adduct, where the platinum atom is chelated to the N7 atoms of two adjacent guanine residues. nih.govresearchgate.net The second most frequent type is the d(ApG) or Pt-AG intrastrand cross-link. nih.govnih.gov Studies have shown that Pt-GG adducts can account for up to 65% of all adducts formed, while Pt-AG adducts make up approximately 22%. nih.gov

The formation of these 1,2-intrastrand adducts has been found to be largely independent of the nucleotides flanking the target sequence. nih.gov In vitro replication blockage assays demonstrated that while 89% of all potential GG sites formed adducts that blocked polymerase activity, only 17% of AG sites did so. nih.gov Longer-range intrastrand cross-links, such as those spanning a GxG sequence where a nucleotide is situated between the two guanines, are formed at a much lower frequency. nih.gov

Table 1: Distribution of DNA Adducts Formed by cis-Diamminedichloroplatinum(II) In Vitro This table summarizes the typical relative proportions of various DNA adducts identified in in vitro studies.

| Adduct Type | Sequence | Approximate Percentage of Total Adducts |

| 1,2-Intrastrand Cross-Link | d(GpG) | 65% |

| 1,2-Intrastrand Cross-Link | d(ApG) | 22% |

| Interstrand Cross-Link | d(G-C) | ~13% (combined with other minor adducts) |

| Monofunctional Adduct | d(G) | <1% |

Data sourced from Fichtinger-Schepman et al., Cancer Research (1987). nih.gov

Interstrand cross-links (ICLs) are formed when the platinum complex binds to bases on opposite strands of the DNA double helix, most commonly between the N7 positions of two guanine residues in a d(GC)/d(GC) sequence. nih.govnih.gov In vitro studies show that ICLs are a less frequent lesion compared to intrastrand adducts, with an estimated frequency of approximately one ICL per 150 platinum reactions. nih.govcapes.gov.br The number of ICLs formed increases with higher concentrations of the platinum complex and longer reaction times. nih.gov

A significant characteristic of ICLs is their lability. In vitro experiments have demonstrated that these cross-links can undergo a rearrangement process to form the more stable intrastrand adducts. nih.gov The rate of this rearrangement is dependent on the DNA context; the half-life for an ICL in a 10-base-pair duplex was found to be approximately 29 hours, which increased to 120 hours in a longer 20-base-pair duplex. nih.gov This instability and conversion suggest a dynamic process in the evolution of platinum-DNA lesions. nih.gov

The formation of both intrastrand and interstrand cross-links by cis-diamminemonoaquamonochloroplatinum(II) induces significant and distinct structural distortions in the DNA double helix. nih.gov The major 1,2-d(GpG) intrastrand adduct creates a localized kink in the DNA axis, bending it towards the major groove. This distortion is recognized by various cellular proteins, such as those containing High Mobility Group (HMG) domains. nih.gov

Interstrand cross-links produce even more severe distortions. nih.gov Physico-chemical studies on oligonucleotides containing a site-specific ICL have quantified these structural changes. The data indicate that an interstrand cross-link at a d(GC/GC) site causes a significant bend in the DNA helix and a substantial unwinding of the duplex. nih.gov These distortions are generally larger than those induced by other platinum adducts and appear to be independent of the base pairs adjacent to the cross-link site. nih.gov The cis-isomer is a more potent unwinding agent than its trans-isomer, being almost twice as effective at comparable binding levels. nih.gov

Table 2: DNA Structural Distortions Induced by an Interstrand Cross-Link This table presents quantitative data on the conformational changes in DNA caused by a cis-platinum interstrand cross-link at a d(GC/GC) site.

| Parameter | Measured Value |

| Bending Angle | 45° |

| Unwinding Angle | 79° ± 4° |

Data sourced from Corda et al., Biochemistry (1993). nih.gov

The covalent binding of platinum complexes to DNA alters its thermodynamic properties, including its thermal stability. The effect of adduct formation on the DNA melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands, is complex and appears to be concentration-dependent. nih.govgavinpublishers.com

Studies have shown that the presence of 1,2-GG intrastrand adducts generally reduces the thermal stability of DNA duplexes. nih.gov However, other in vitro experiments measuring the melting profiles of platinated DNA have revealed a biphasic effect. At low concentrations of platinum (e.g., 50 µM), a significant increase in the Tm of salmon sperm DNA by 24.0°C was observed, suggesting a stabilization of the remaining helical structure. gavinpublishers.com Conversely, at higher platinum concentrations (above 100 µM), the Tm was found to be much lower than that of unmodified DNA, indicating a destabilizing effect. gavinpublishers.com

Mechanistic Studies of Interactions with Sulfur-Containing Biomolecules (e.g., Glutathione (B108866), Cysteine)

In addition to DNA, cis-diamminemonoaquamonochloroplatinum(II) readily reacts with cellular thiols and sulfur-containing biomolecules. These interactions are significant as they can lead to the deactivation of the platinum complex.

In vitro studies have demonstrated a direct reaction between cisplatin (B142131) and the tripeptide glutathione (GSH). nih.govresearchgate.net The reaction product has been isolated and identified as a bis-(glutathionato)-platinum complex, where two glutathione molecules chelate a single platinum atom, indicating a 2:1 stoichiometric ratio of GSH to platinum. nih.govresearchgate.net Monofunctional platinum adducts on DNA can also react rapidly with glutathione, which prevents their conversion into more cytotoxic bifunctional cross-links. nih.gov

The reaction with the amino acid L-cysteine has also been characterized kinetically at neutral pH. nih.gov The reaction proceeds through an intermediate, Pt(NH₃)₂(cys)Cl, which is formed with a bimolecular rate constant of 2.2 x 10⁻² M⁻¹s⁻¹. nih.gov This intermediate can then undergo parallel reactions: it can react with a second cysteine molecule to form a bis(cysteine) complex (Pt(NH₃)₂(cys)₂) with a rate constant of 5.6 x 10⁻² M⁻¹s⁻¹, or it can react with another platinum complex to form a cysteine-bridged dimer. nih.gov

Table 3: Kinetic Data for the Reaction of cis-Diamminedichloroplatinum(II) with L-Cysteine at 37°C This table summarizes key rate constants for the sequential reactions between the platinum complex and cysteine.

| Reaction Step | Rate Constant (k) |

| Formation of Pt(NH₃)₂(cys)Cl Intermediate | 2.2 ± 0.2 x 10⁻² M⁻¹s⁻¹ |

| Formation of Bis(cysteine) Complex from Intermediate | 5.6 ± 0.4 x 10⁻² M⁻¹s⁻¹ |

| Aquation of Pt(NH₃)₂(cys)Cl Intermediate | 1.8 ± 0.2 x 10⁻⁴ s⁻¹ |

Data sourced from Cerasino et al., Journal of Inorganic Biochemistry (1997). nih.gov

Protein and Peptide Binding Mechanisms (In Vitro)

While DNA is the primary target, interactions with proteins and peptides are also a feature of the chemistry of cis-diamminemonoaquamonochloroplatinum(II). In vitro experiments have shown that the presence of nucleic proteins can reduce the number of DNA-DNA interstrand cross-links formed compared to reactions with purified, isolated DNA. nih.gov This suggests that proteins can either shield DNA from the platinum complex or directly compete for binding. nih.gov

Furthermore, the products of platinum's reaction with other biomolecules can themselves interact with proteins. For instance, the bis-(glutathionato)-platinum complex has been shown to inhibit cell-free protein synthesis in a rabbit reticulocyte lysate system, indicating that these complexes can interfere with the function of the translational machinery. nih.gov The potential for direct platination of enzymes involved in DNA replication and repair has also been proposed as a possible mechanism of action. nih.gov

Kinetics and Thermodynamics of Protein-Platinum(II) Complex Interactions

The initial, rate-controlling step is the aquation of the platinum complex, where a chloride ligand is replaced by a water molecule. nih.gov This reaction is significantly slower than the subsequent binding to the protein. The second step involves the rapid binding of the charged, aquated species, such as cis-diamminemonoaquamonochloroplatinum(II), to the protein. nih.gov

Kinetic Data for Cisplatin-Protein Binding at 37°C

| Reaction Step | Description | Half-life (t½) |

|---|---|---|

| Step 1 | Aquation (rate-controlling) | ~ 2 hours |

| Step 2 | Binding of aquated species to protein | ~ 23 minutes |

This table summarizes the kinetic parameters of the two-step binding process of cisplatin to proteins. Data sourced from nih.gov.

The thermodynamics of these interactions, often described by association constants (Kₐ), indicate the strength of the binding. Different spectroscopic methods can yield varying association constants, likely because each technique monitors different types of interactions or operates in different concentration ranges. nih.gov For instance, studies with bovine serum albumin (BSA) and various platinum(II) complexes have shown a range of binding affinities and numbers of binding sites. nih.gov

Association Constants for Platinum(II) Complex-BSA Interactions

| Spectroscopic Method | Number of Binding Sites | Association Constant (Kₐ) (M⁻¹) |

|---|---|---|

| Circular Dichroism (CD) | ~ 1 | ~ 5 x 10⁶ |

| Fluorescence Spectroscopy | ~ 1.1 | ~ 2 x 10⁵ |

| PGSE Diffusion NMR | ~ 10 | ~ 10² - 10³ |

This table presents thermodynamic data for the interaction of platinum(II) complexes with Bovine Serum Albumin (BSA), highlighting how different analytical techniques can reveal different aspects of the binding events. Data sourced from nih.gov.

Identification of Platinum(II) Binding Sites on Proteins

The covalent binding of platinum(II) complexes to proteins primarily targets nucleophilic amino acid residues. nih.gov Mass spectrometry has been a particularly powerful tool for identifying the specific binding sites on various proteins. acs.orgacs.org

The sulfur-containing amino acids, methionine and cysteine, are primary targets for platination due to the high affinity of platinum for sulfur. nih.gov Histidine residues, with their imidazole (B134444) rings, also serve as prominent binding sites. nih.gov Top-down mass spectrometric approaches have been employed to characterize the primary binding sites of platinum anticancer agents on model proteins like ubiquitin. acs.orgacs.org For cisplatin and its aquated forms, binding is frequently observed at N-terminal methionine residues. acs.orgacs.org

Studies have identified several specific protein targets and their platination sites:

Human Serum Albumin (HSA) and Transferrin (Tf): These are major plasma proteins that bind with platinum complexes. nih.gov

Ubiquitin: The primary binding site for cisplatin has been identified as the N-terminal methionine (Met1), with secondary binding at histidine (His68). acs.org

Calmodulin (CaM): Platinum has been shown to cross-link peptides by binding to methionine residues, such as Met109, Met144, or Met145. nih.gov

GLRX1 and TXNDC17: Competitive activity-based protein profiling has identified specific cysteine residues (C23/C26 in GLRX1 and C43/C46 in TXNDC17) as sensitive sites for cisplatin binding. rsc.org

Identified Platinum(II) Binding Sites on Various Proteins

| Protein | Amino Acid Residue(s) | Analytical Technique |

|---|---|---|

| Ubiquitin | Methionine (Met1), Histidine (His68) | Mass Spectrometry |

| Calmodulin (CaM) | Methionine (Met109, Met144, Met145) | Mass Spectrometry |

| Bombesin | Histidine (His12), Methionine (Met14) | Mass Spectrometry |

| GLRX1 | Cysteine (C23/C26) | Activity-Based Protein Profiling |

| TXNDC17 | Cysteine (C43/C46) | Activity-Based Protein Profiling |

This table details specific amino acid residues on different proteins that have been identified as binding sites for platinum(II) complexes. Data sourced from acs.orgnih.govrsc.org.

Derivatization Methods for Analysis of Biomolecule Interactions

The analysis of platinum compounds and their biomolecular adducts in complex biological matrices often presents challenges, such as poor retention in liquid chromatography or low detectability. nih.gov Derivatization is a chemical strategy used to modify the analyte to improve its analytical properties, enhancing sensitivity and selectivity. pickeringlabs.commdpi.com Both pre-column and post-column derivatization methods are employed in conjunction with techniques like High-Performance Liquid Chromatography (HPLC). nih.govpickeringlabs.com

Pre-column Derivatization: In this approach, the analyte is derivatized before its introduction into the analytical system. A common reagent used for platinum drugs is diethyldithiocarbamate (B1195824) (DDTC). nih.govresearchgate.net This method is considered simple, rapid, and universal for determining total platinum in various biological fluids like plasma and urine, and it allows for affordable analysis using UV detection. nih.gov

Post-column Derivatization: This technique involves reacting the analyte with a reagent after it has been separated on the HPLC column but before it reaches the detector. pickeringlabs.com This approach can render otherwise "invisible" compounds detectable, often by creating a product with strong color or fluorescence. pickeringlabs.com A sensitive post-column derivatization system for platinum complexes has been developed using sodium bisulfite, which reacts with the platinum complexes to form products with enhanced UV absorptivity. nih.gov This method has proven effective for determining platinum compounds in plasma and urine. nih.gov

Common Derivatization Reagents for Platinum Analysis

| Derivatization Method | Reagent | Application |

|---|---|---|

| Pre-column | Diethyldithiocarbamate (DDTC) | HPLC-UV analysis of total platinum in plasma, urine, peritoneal fluid. nih.govresearchgate.net |

| Post-column | Sodium Bisulfite | HPLC-UV analysis of divalent and quadrivalent platinum complexes. nih.gov |

| Pre-column | 4-carboxylphenyl-thiorhodanine | HPLC with online column enrichment. researchgate.net |

This table summarizes key derivatization agents used for the analysis of platinum compounds, detailing the method and its specific application.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.